Home > Products > Screening Compounds P17789 > 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride
2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride -

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride

Catalog Number: EVT-3945258
CAS Number:
Molecular Formula: C6H12Cl2N4O
Molecular Weight: 227.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-(4-Cyano-phenoxy)-3,5-dicyclopropyl-1H-pyrazol-1-yl]-N-methylacetamide (PF-02367982)

    Compound Description: PF-02367982 is a potent and selective nonsteroidal progesterone receptor (PR) antagonist. [] It demonstrates superior selectivity over the glucocorticoid receptor compared to the nonselective steroidal antagonist RU-486 (mifepristone). [] PF-02367982 effectively blocks progesterone-induced changes in the endometrium of rabbits and cynomolgus macaques, suggesting potential therapeutic value for gynecological conditions like endometriosis. []

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

    Compound Description: OSU-03012 is a small-molecule inhibitor of phosphoinositide-dependent protein kinase-1 (PDK-1) [] initially characterized as a celecoxib derivative. [] It exhibits anti-cancer activity in basal-like breast cancer cells by inhibiting the epidermal growth factor receptor (EGFR) expression. [, ] This inhibitory effect arises from OSU-03012 preventing the binding of the oncogenic transcription factor Y-box binding protein-1 (YB-1) to the EGFR promoter. [] Additionally, OSU-03012 directly inhibits p21-activated kinases (PAKs), contributing to its cellular effects. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

    Compound Description: AZD4205 is a potent and selective Janus Kinase 1 (JAK1) inhibitor. [] It demonstrates promising antitumor activity, particularly when used in combination with the EGFR inhibitor osimertinib in preclinical models of non-small cell lung cancer (NSCLC). []

Overview

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride is a chemical compound notable for its potential applications in pharmaceuticals, particularly as a therapeutic agent. This compound features a pyrazole ring, which is significant in medicinal chemistry due to its diverse biological activities.

Source

The compound can be synthesized through various chemical processes and is often referenced in scientific literature and patent filings. Notable sources include PubChem and ChemicalBook, which provide detailed chemical properties and synthesis methods for similar compounds .

Classification

This compound falls under the category of organic compounds, specifically amides and heterocyclic compounds, due to the presence of the pyrazole moiety. It is classified based on its structural features and biological activities, which may include anti-inflammatory and analgesic properties.

Synthesis Analysis

Methods

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride typically involves the following steps:

  1. Formation of the Pyrazole Ring: The initial step often includes the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
  2. Acetamide Formation: The introduction of the N-methylacetamide group can be achieved through acylation reactions, where an acyl chloride reacts with an amine.
  3. Dihydrochloride Salt Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the dihydrochloride salt.

Technical Details

The synthesis may require specific conditions such as controlled temperature, inert atmosphere, and purification steps like recrystallization to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride is C6H10N4O·2HCl. Its structure includes:

  • A pyrazole ring with an amino group at position 4.
  • An N-methylacetamide functional group attached to the pyrazole nitrogen.

Data

Key structural data includes:

  • Molecular weight: 198.08 g/mol.
  • CAS Number: Not explicitly stated but can be found in related databases .
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amides and heterocycles:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  2. Condensation Reactions: It may undergo condensation with other electrophiles to form more complex molecules.
  3. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release its constituent parts.

Technical Details

Reactions should be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to determine purity and yield.

Mechanism of Action

Process

The mechanism of action for 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride is primarily studied in relation to its pharmacological effects:

  • Anti-inflammatory Activity: It may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase or lipoxygenase.
  • Analgesic Effects: The compound might modulate pain perception by interacting with neurotransmitter systems.

Data

Research indicates that compounds with similar structures exhibit significant biological activity, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its dihydrochloride form, enhancing its bioavailability.

Chemical Properties

Applications

Scientific Uses

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or analgesic drugs.
  2. Biochemical Research: Used in studies investigating pyrazole derivatives and their biological activities.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
Introduction to Pyrazole-Based Pharmacophores in Medicinal Chemistry

Pyrazole derivatives constitute a privileged scaffold in medicinal chemistry, renowned for their structural versatility and broad-spectrum bioactivity. As five-membered heterocycles containing two adjacent nitrogen atoms, pyrazoles exhibit unique electronic properties that facilitate diverse molecular interactions with biological targets [2]. The intrinsic "pyrrole-like" and "pyridine-like" nitrogen atoms within the ring enable acid-base bifunctionality, allowing these compounds to participate in both hydrogen bonding and aromatic stacking interactions critical for target binding [6]. This heterocyclic system has yielded numerous clinically validated drugs, including celecoxib (COX-2 inhibitor), crizotinib (ALK/ROS1 inhibitor), and antipyrine (analgesic), collectively addressing conditions ranging from inflammation to oncology [2]. The 4-aminopyrazole (4AP) subclass specifically garners significant interest due to the presence of a free amino group (–NH₂) that serves as a hydrogen bond donor/acceptor, markedly enhancing target engagement capabilities. When strategically hybridized with pharmacologically active moieties like acetamides, these constructs yield novel chemical entities with optimized drug-like properties [6]. This review focuses specifically on the structural and pharmacological rationale underpinning 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride, a compound exemplifying the therapeutic potential of rationally designed pyrazole-acetamide hybrids.

Table 1: Clinically Relevant Pyrazole-Based Pharmaceuticals [2]

Drug NameBiological TargetTherapeutic ApplicationStructural Feature
CelecoxibCyclooxygenase-2 (COX-2)Anti-inflammatory1,5-Diarylpyrazole
CrizotinibALK/ROS1 kinaseNon-small cell lung cancer3-Amino-5-arylpyrazole
AntipyrineMultipleAnalgesic, Antipyretic3-Methyl-1-phenylpyrazol-5-one
PhenylbutazoneCyclooxygenase (COX)Rheumatoid arthritis, Osteoarthritis1,2-Diphenylpyrazolidinedione
PyrazofurinOrotidine-5'-monophosphate decarboxylaseAntiviral, Anticancer4-Hydroxypyrazole nucleoside

Rationale for Investigating Pyrazole-Acetamide Hybrids in Drug Discovery

The strategic fusion of 4-aminopyrazole motifs with N-methylacetamide linkers represents a rational approach in contemporary drug design, leveraging synergistic physicochemical and pharmacological properties. Pyrazole-acetamide hybrids exhibit enhanced metabolic stability compared to simpler pyrazole derivatives, attributed to the acetamide group's capacity to reduce oxidative metabolism on the pyrazole ring [5]. Furthermore, the N-methylacetamide linker provides conformational flexibility and serves as a hydrogen-bonding bridge, facilitating optimal orientation for target engagement [3] [4]. Molecular hybridization studies demonstrate that compounds like 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide preserve the intrinsic bioactivity of the 4AP moiety while improving aqueous solubility and membrane permeability—critical parameters for oral bioavailability [4]. Computational analyses of related structures (PubChem CIDs: 28280666, 28065173) reveal that the carbonyl oxygen of the acetamide group and the pyrazole ring nitrogen atoms create complementary hydrogen-bonding networks with biological targets, particularly kinases and inflammatory mediators implicated in cancer and inflammatory pathways [3] [4] [5]. This hybrid architecture aligns with fragment-based drug design principles, where the 4-aminopyrazole acts as a hinge-binding fragment and the N-methylacetamide serves as a solubilizing spacer that can be further elaborated to access hydrophobic pockets within target enzymes [5]. Recent work on pyrimidinyl-pyrazole hybrids confirms the therapeutic advantage of such bifunctional designs, demonstrating dual BRAF(V600E) and JNK kinase inhibition—targets critically involved in oncogenic signaling and inflammatory cascades [5].

Structural and Functional Significance of 4-Amino-1H-Pyrazole Moieties

The 4-amino substituent on the pyrazole ring profoundly influences both the electronic character and biological activity of these heterocycles. Spectroscopic and crystallographic studies reveal that the amino group (–NH₂) at the C4 position exhibits significant resonance contribution, enhancing the aromatic character of the pyrazole ring while maintaining strong hydrogen-bonding capability [6]. This resonance creates an electron-rich environment conducive to π-stacking interactions with aromatic residues in enzyme binding pockets, as observed in kinase inhibitors like crizotinib and pirtobrutinib [2] [6]. The protonatable nature of the pyrazole ring nitrogens (particularly N2) combined with the hydrogen-bond donor/acceptor capacity of the 4-amino group creates a multipoint recognition motif essential for high-affinity target binding. For instance, in JNK kinase inhibitors, the 4-amino group forms critical hydrogen bonds with the kinase hinge region backbone carbonyls, while the pyrazole nitrogen coordinates with catalytic residues [5] [6].

Biologically, 4-aminopyrazoles demonstrate remarkable target versatility. They inhibit tubulin polymerization by binding at the colchicine site (IC₅₀ values ~0.08–12.07 μM) through interactions between the 4-amino group and Thrα179 and Asnβ258 residues [6]. Additionally, these moieties serve as key pharmacophores in cyclin-dependent kinase (CDK) inhibitors like AT7519 and AT9283, currently in clinical trials, where the 4-amino group anchors the molecule to the kinase ATP-binding site [6]. The structural plasticity of 4AP derivatives is evidenced in compound 2-(4-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one (CAS: 1152914-24-3), where the 4-amino pyrazole is linked to a terminal piperazine via an acetamide spacer, enhancing solubility while maintaining target affinity [7]. Quantum mechanical calculations further indicate that 4-aminopyrazoles exhibit tautomeric preferences (4-amino-1H vs 4-imino-1,4-dihydro forms) that can be modulated by N1-substitution to optimize binding interactions [6].

Table 2: Key Hydrogen Bond Interactions of 4-Aminopyrazole Moieties in Biologically Active Compounds [5] [6]

Target ProteinInteraction TypeAmino Acid Residues InvolvedBiological Consequence
JNK KinaseH-bond donation (NH₂ → C=O)Met111, Gly73ATP-competitive inhibition
Tubulin (Colchicine site)H-bond acceptance (C=O → NH₂)Thrα179, Asnβ258Microtubule destabilization
BRAF(V600E) KinaseBidentate H-bondingGlu501, Cys532Conformational locking of activation loop
p38 MAP KinaseH-bond donation (NH₂ → Backbone)Met109Reduced TNF-α production
Cyclin-Dependent Kinase 2Water-mediated H-bondingAsp86, Leu83Cell cycle arrest at G1/S phase

Role of Dihydrochloride Salts in Enhancing Bioavailability and Stability

The conversion of 2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide to its dihydrochloride salt represents a crucial pharmaceutical optimization strategy to address inherent physicochemical limitations. Free base forms of amino-substituted pyrazoles often exhibit suboptimal aqueous solubility and compromised stability under physiological conditions, restricting their oral absorption and distribution potential [1] [7]. Salt formation with hydrochloric acid protonates both the pyridine-like nitrogen (N2) of the pyrazole ring and the primary amino group (–NH₂ → –NH₃⁺), generating a highly water-soluble crystalline solid [1]. This is evidenced by the commercial handling recommendation for the hydrochloride salt (CAS: 1262774-93-5), which stipulates "sealed in dry, room temperature" storage, indicating inherent stability advantages over the hygroscopic free base [1].

The dihydrochloride salt significantly enhances dissolution kinetics—a prerequisite for efficient gastrointestinal absorption. Molecular weight analysis confirms the addition of two hydrochloric acid molecules (MW: 190.63 g/mol for C₆H₁₁ClN₄O vs. 154.17 g/mol for the free base C₆H₁₀N₄O), contributing to improved crystal lattice energy and reduced hygroscopicity [1] [4]. This salt form maintains chemical integrity during "cold-chain transportation," as specified for related compounds like 2-(4-Amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride (CAS: 1152914-24-3), demonstrating stability under controlled environmental conditions [7]. Importantly, protonation does not diminish the hydrogen-bonding capacity critical for target engagement; instead, the ionic forms may facilitate stronger electrostatic interactions with negatively charged residues in target proteins like JNK isoforms or BRAF(V600E) kinase [5]. The hydrochloride salt strategy also enables versatile formulation development, particularly for parenteral administration routes requiring high compound solubility in aqueous vehicles.

Table 3: Physicochemical Comparison of Free Base vs. Dihydrochloride Salt Forms [1] [4] [7]

PropertyFree Base (C₆H₁₀N₄O)Dihydrochloride Salt (C₆H₁₁ClN₄O)Pharmaceutical Impact
Molecular Weight154.17 g/mol190.63 g/molHigher crystal lattice stability
Solubility (Aqueous)Limited (<1 mg/mL)Significantly enhanced (>50 mg/mL)Improved dissolution and absorption
HygroscopicityModerate to highReducedEasier handling and storage
Ionization State at pH 7.4Partially ionizedFully ionizedEnhanced tissue distribution
Stability ProfileOxidation-sensitiveStable at room temperatureLonger shelf life
Formulation FlexibilityLimited to solid oral formsParenteral and solid dosage formsBroader administration routes

Properties

Product Name

2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamide dihydrochloride

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-methylacetamide;dihydrochloride

Molecular Formula

C6H12Cl2N4O

Molecular Weight

227.09 g/mol

InChI

InChI=1S/C6H10N4O.2ClH/c1-8-6(11)4-10-3-5(7)2-9-10;;/h2-3H,4,7H2,1H3,(H,8,11);2*1H

InChI Key

PYCQKPDTSNVDEX-UHFFFAOYSA-N

SMILES

CNC(=O)CN1C=C(C=N1)N.Cl.Cl

Canonical SMILES

CNC(=O)CN1C=C(C=N1)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.